RWJ-67657 vs. BIRB-796: Distinct Isoform Selectivity Profiles Define Different Research Applications
RWJ-67657 selectively inhibits p38α (IC50 = 1 μM) and p38β (IC50 = 11 μM) while exhibiting no activity against p38γ or p38δ [1]. In contrast, BIRB-796 (Doramapimod) is a pan-p38 inhibitor with IC50 values of 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), and 520 nM (p38δ) [2]. This difference in isoform coverage makes RWJ-67657 a more specific tool for dissecting signaling pathways that are exclusively dependent on p38α/β, whereas BIRB-796's broader activity may confound results by inhibiting p38γ/δ-mediated processes.
| Evidence Dimension | p38 MAPK Isoform Inhibition Profile (IC50) |
|---|---|
| Target Compound Data | p38α: 1 μM; p38β: 11 μM; p38γ: Inactive; p38δ: Inactive |
| Comparator Or Baseline | BIRB-796 (Doramapimod): p38α: 38 nM; p38β: 65 nM; p38γ: 200 nM; p38δ: 520 nM |
| Quantified Difference | RWJ-67657 is selective for p38α/β only; BIRB-796 inhibits all four p38 isoforms. |
| Conditions | In vitro enzymatic assays using recombinant p38 isoforms. |
Why This Matters
Researchers studying p38α/β-specific signaling without confounding effects from p38γ/δ inhibition should prioritize RWJ-67657.
- [1] Wadsworth SA, et al. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase. J Pharmacol Exp Ther. 1999 Nov;291(2):680-7. PMID: 10525088. View Source
- [2] Kuma Y, et al. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. J Biol Chem. 2005 May 20;280(20):19472-9. doi: 10.1074/jbc.M414221200. PMID: 15755728. View Source
